PDZ1 Domain inhibitor peptide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is a cyclic peptide that incorporates a beta-alanine lactam side chain linker. It specifically targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95). This compound disrupts the interaction between GluR6 and PSD-95, effectively competing against the C terminus of GluR6 for the PDZ1 domain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) involves the incorporation of a beta-alanine lactam side chain linker into the peptide structure. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The lactam bridge is formed between the lysine and glutamic acid residues to create the cyclic structure .
Industrial Production Methods: Industrial production of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Types of Reactions:
Oxidation: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Substitution reactions can take place at the amino acid side chains, particularly those with reactive functional groups such as lysine and glutamic acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various alkylating agents or acylating agents under appropriate conditions
Major Products Formed:
Oxidation: Oxidized forms of methionine and cysteine residues.
Reduction: Reduced forms of disulfide bonds.
Substitution: Modified peptide with substituted side chains
Wissenschaftliche Forschungsanwendungen
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving PDZ domains.
Biology: Employed in research on synaptic signaling and neuronal communication.
Medicine: Investigated for its potential therapeutic applications in neurological diseases, such as ischemic stroke, by disrupting harmful protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification
Wirkmechanismus
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) exerts its effects by binding to the PDZ1 domains of PSD-95. This binding disrupts the interaction between GluR6 and PSD-95, preventing the formation of harmful protein complexes. The molecular targets involved include the PDZ1 domain of PSD-95 and the C terminus of GluR6. The pathway involves the competitive inhibition of the PDZ1 domain, leading to the disruption of synaptic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
PDZ2 Domain Inhibitor Peptide: Targets the PDZ2 domain of PSD-95.
AVLX-144: A peptide-based inhibitor targeting PSD-95 for potential stroke treatment.
NA-1: A peptide inhibitor targeting the NMDA receptor subunit GluN2B
Uniqueness: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is unique in its specific targeting of the PDZ1 domain of PSD-95, incorporating a beta-alanine lactam side chain linker to enhance its binding affinity and stability. This specificity and structural modification make it a valuable tool for studying PDZ domain interactions and developing therapeutic interventions .
Eigenschaften
Molekularformel |
C40H62F3N9O13 |
---|---|
Molekulargewicht |
934.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H61N9O11.C2HF3O2/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23;3-2(4,5)1(6)7/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58);(H,6,7)/t21-,22+,25-,26-,27-,28-,30-,31-;/m0./s1 |
InChI-Schlüssel |
FRFNEHBDWRCSAK-OYSIMJRUSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.